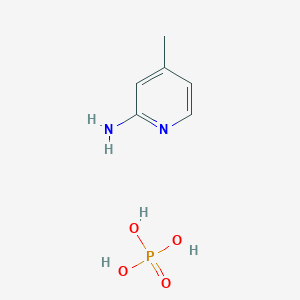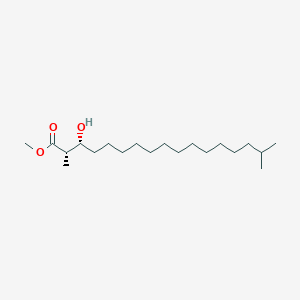
methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is an organic compound with a complex structure, characterized by the presence of multiple chiral centers. This compound belongs to the class of fatty acid esters and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve the desired configuration. The process may include steps such as esterification, reduction, and hydroxylation under controlled conditions to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate
- (2S,3R)-3-methylglutamate
Uniqueness
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is unique due to its specific stereochemistry and the presence of multiple chiral centers. This configuration imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers unique advantages in terms of reactivity and specificity in biological systems .
Properties
CAS No. |
660403-57-6 |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate |
InChI |
InChI=1S/C20H40O3/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-19(21)18(3)20(22)23-4/h17-19,21H,5-16H2,1-4H3/t18-,19+/m0/s1 |
InChI Key |
AYMUGUVRKYQGIH-RBUKOAKNSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCCCCCCCC(C)C)O)C(=O)OC |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(C(C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
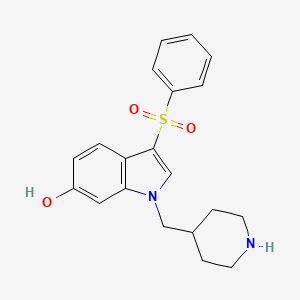
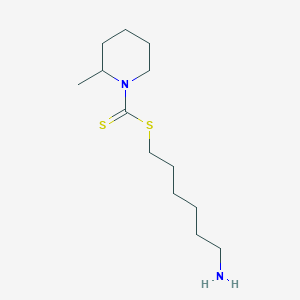
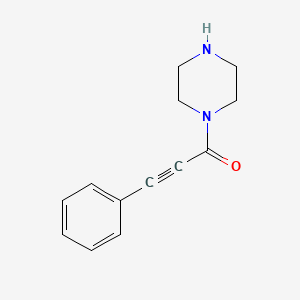

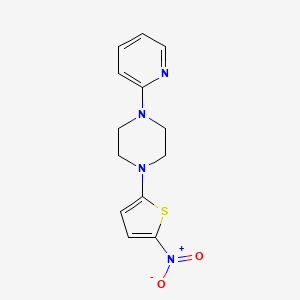

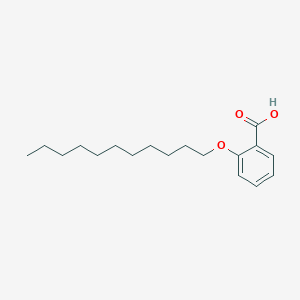
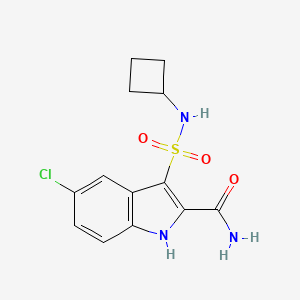
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
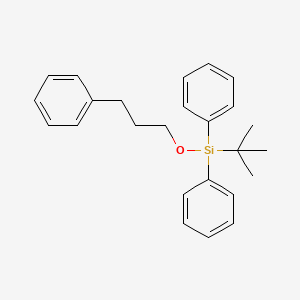
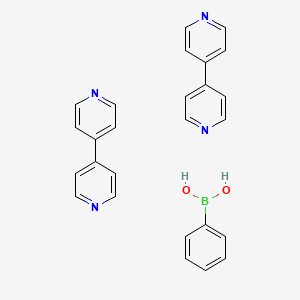
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
